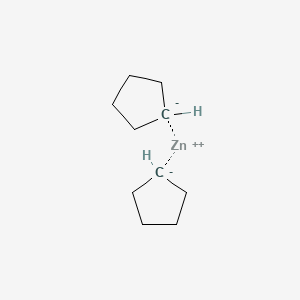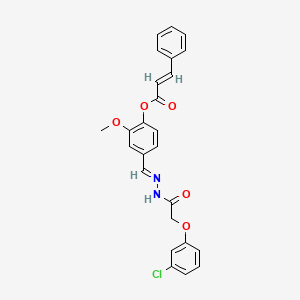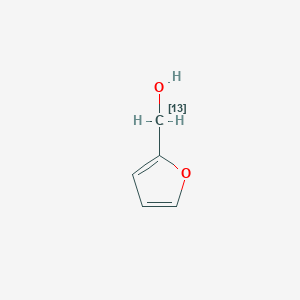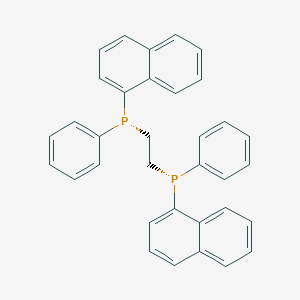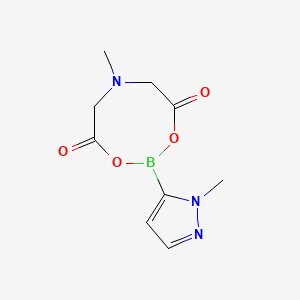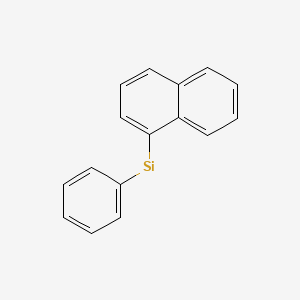
Silane, naphthalenylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a naphthalene ring bonded to a phenylsilane group, making it a unique member of the organosilicon family. It is primarily used in various chemical reactions and research applications due to its distinctive structural properties.
Métodos De Preparación
1-Naphthylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with phenylsilane in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Naphthylphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents and conditions used in these reactions include catalysts like platinum on carbon, elevated temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Naphthylphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Research studies have explored its potential use in biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Naphthylphenylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanol or siloxane derivatives, which can further participate in other chemical processes .
Comparación Con Compuestos Similares
1-Naphthylphenylsilane can be compared with other similar organosilicon compounds such as:
- Methylphenylsilane
- Diphenylsilane
- Phenylsilane
These compounds share similar structural features but differ in their specific functional groups and reactivity. 1-Naphthylphenylsilane is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its counterparts .
Propiedades
Número CAS |
106340-43-6 |
|---|---|
Fórmula molecular |
C16H12Si |
Peso molecular |
232.35 g/mol |
InChI |
InChI=1S/C16H12Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Clave InChI |
BJVZJZUAIPAXMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


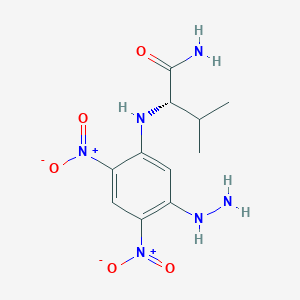
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
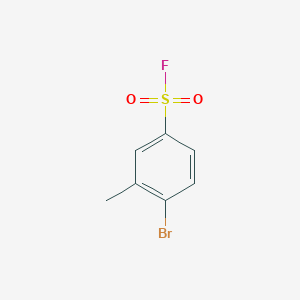
![2-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12054967.png)
![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)
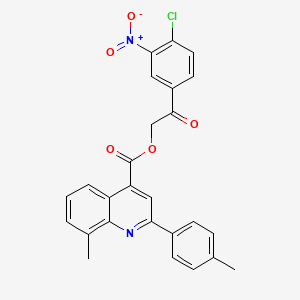
![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
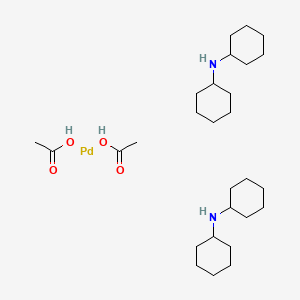
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
